![molecular formula C19H23N3O4S B12150690 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12150690.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
This compound is a piperazine derivative featuring a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group and a 2-(pyridin-2-yl)ethyl substituent. Its structure includes a sulfonamide moiety (S(=O)(=O)N), a critical pharmacophore for binding to biological targets such as Pyruvate Kinase M2 (PKM2), an enzyme overexpressed in cancer cells and implicated in tumor metabolism . The sulfonamide group facilitates hydrogen bonding with residues like Tyr390 and Lys311 in PKM2, enhancing inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials. The final step involves the coupling of the benzodioxin and piperazine intermediates under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
The compound shares structural and functional similarities with other sulfonamide-containing piperazine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Findings:
Structural Influence on Target Specificity: The pyridin-2-yl ethyl group in the target compound may enhance binding to PKM2 through π-π stacking or hydrophobic interactions, differentiating it from analogs with bulkier substituents (e.g., methoxyphenyl or difluorophenyl groups) .
Mechanistic Insights :
- The sulfonamide group is essential for PKM2 inhibition across all analogs, forming hydrogen bonds with conserved residues in the enzyme’s active site .
- The diazepane core in Entry 3 introduces conformational flexibility, which may improve binding kinetics but reduce metabolic stability .
Therapeutic Diversification :
- Analogs like Entry 5 target 5-HT1A receptors , demonstrating the versatility of the benzodioxin-piperazine scaffold in addressing diverse pathologies (e.g., cancer vs. neurological disorders) .
Research Findings and Implications
- Synthetic Accessibility : Similar compounds are synthesized via nucleophilic substitution or ring-opening reactions using reagents like DABCO and Na2S, suggesting scalable production routes for the target compound .
- Clinical Potential: Conflicting classifications (cancer vs. non-cancer) underscore the need for further target validation and mechanistic studies to clarify its therapeutic scope .
Notes
- Abbreviations Avoided : Full chemical names are used to maintain clarity and compliance with IUPAC guidelines.
- Contradictory Evidence: The dual classification of benzodioxin-sulfonyl-piperazines as both PKM2 inhibitors and non-cancer drugs requires resolution through targeted in vivo studies .
- Diverse Applications : Structural modifications (e.g., pyridinyl vs. methoxyphenyl groups) enable tuning for specific therapeutic areas, from oncology to neurology .
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C19H22N2O7S2, with a molecular weight of approximately 454.52 g/mol. The structure includes a benzodioxin moiety linked to a piperazine ring, which is characteristic of many biologically active compounds.
Structural Formula
Molecular Structure
Molecular Structure (Placeholder for actual image)
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of the benzodioxin structure have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 2 µg/mL |
Compound B | E. faecium | 4 µg/mL |
Compound C | C. albicans | 16 µg/mL |
Data derived from recent antimicrobial studies .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic properties through α-glucosidase enzyme inhibition studies. Results indicate that certain derivatives possess weak to moderate inhibitory activity against this enzyme, suggesting potential for managing type 2 diabetes.
Table 2: α-Glucosidase Inhibition Data
Compound | IC50 (µM) | Relative to Acarbose (IC50 = 37.38 µM) |
---|---|---|
Compound D | 81.12 ± 0.13 | Moderate |
Compound E | 86.31 ± 0.11 | Weak |
Results from antidiabetic studies .
The biological mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and glucose metabolism.
- Cell Membrane Interaction : The lipophilic nature of the benzodioxin moiety may facilitate interactions with bacterial membranes, disrupting their integrity.
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A study focused on the efficacy of related benzodioxin compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives exhibited comparable or superior activity compared to traditional antibiotics like vancomycin.
Case Study 2: Evaluation in Diabetic Models
In vivo models evaluating the antidiabetic effects of these compounds showed a significant reduction in blood glucose levels in treated groups compared to controls, indicating their potential as therapeutic agents in diabetes management.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the benzodioxin moiety followed by nucleophilic substitution on the piperazine ring. Key steps include:
- Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Piperazine functionalization : Coupling the sulfonylated intermediate with 2-(pyridin-2-yl)ethyl bromide via SN2 reaction in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >95% pure product. Confirm purity via NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzodioxin sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and pyridin-2-yl ethyl chain (δ ~2.8–3.5 ppm for CH₂ groups) .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and piperazine (N-H stretch at ~3300 cm⁻¹) functionalities .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer :
- Hazard mitigation : Wear PPE (lab coat, nitrile gloves, P95 respirator) due to potential irritancy of intermediates. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Stability : Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Methodological Answer :
- Temperature control : Lower sulfonylation reaction temperatures (0–5°C) reduce sulfonic acid byproduct formation .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in pyridin-2-yl ethyl incorporation .
- Solvent optimization : Replace DMF with acetonitrile to enhance SN2 reactivity and reduce solvent interference in NMR analysis .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between pH, solvent polarity, and catalyst loading .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Target validation : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm affinity for suspected targets like serotonin or dopamine receptors .
- Metabolite profiling : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Species-specific assays : Compare activity in human vs. rodent cell lines to address interspecies variability .
Q. How can computational methods enhance mechanistic understanding of its pharmacological activity?
- Methodological Answer :
- Molecular docking : Simulate binding to homology-modeled receptors (e.g., 5-HT₂A) using AutoDock Vina. Prioritize poses with lowest ΔG values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with in vitro IC₅₀ data to refine SAR .
Q. Data Contradiction Analysis Framework
Properties
Molecular Formula |
C19H23N3O4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,17-4-5-18-19(15-17)26-14-13-25-18)22-11-9-21(10-12-22)8-6-16-3-1-2-7-20-16/h1-5,7,15H,6,8-14H2 |
InChI Key |
JZMOZSZMQLXWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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